molecular formula C28H35F3N4O3 B12388819 (9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide

(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Cat. No.: B12388819
M. Wt: 532.6 g/mol
InChI Key: BAZGDIOJCKGDHH-BXHJYBJVSA-N
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Description

The compound (9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazino[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazino[1,2-a]pyrimidine core and subsequent functionalization. The synthetic route may involve:

    Formation of the pyrazino[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functionalization: Introduction of the butan-2-yl, naphthalen-1-ylethyl, and trifluorobutyl groups through various organic reactions such as alkylation, acylation, and substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.

    Purification techniques: Use of chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Inhibiting or activating biological pathways.

    Interference with DNA or RNA: Affecting gene expression or replication.

    Modulation of cellular signaling: Altering cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

    Pyrazino[1,2-a]pyrimidine derivatives: Compounds with similar core structures but different functional groups.

    Naphthalene derivatives: Compounds with naphthalene moieties and varying substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C28H35F3N4O3

Molecular Weight

532.6 g/mol

IUPAC Name

(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide

InChI

InChI=1S/C28H35F3N4O3/c1-4-18(2)25-26(37)34(19(3)21-12-7-10-20-9-5-6-11-22(20)21)17-23-33(16-13-24(36)35(23)25)27(38)32-15-8-14-28(29,30)31/h5-7,9-12,18-19,23,25H,4,8,13-17H2,1-3H3,(H,32,38)/t18-,19-,23+,25?/m0/s1

InChI Key

BAZGDIOJCKGDHH-BXHJYBJVSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N(C[C@H]2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)[C@@H](C)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCC(C)C1C(=O)N(CC2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)C(C)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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